![molecular formula C11H17NO3 B13811749 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol typically involves the reaction of 2-methylphenol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then separated and purified using industrial-scale purification methods such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Known for its buffering properties and used in biological applications.
Bis(2-hydroxyethyl)amino-propyl-triethoxysilane: Used in the functionalization of surfaces and materials.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-[bis(2-hydroxyethyl)amino]-2-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-9-10(3-2-4-11(9)15)12(5-7-13)6-8-14/h2-4,13-15H,5-8H2,1H3 |
Clé InChI |
LWIZASRUTGFHBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
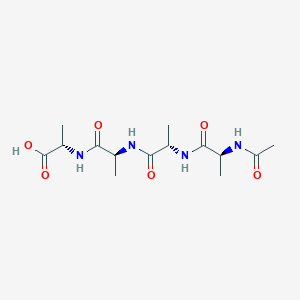
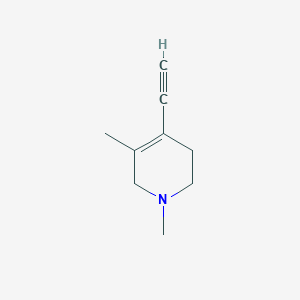
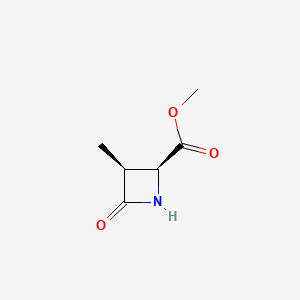

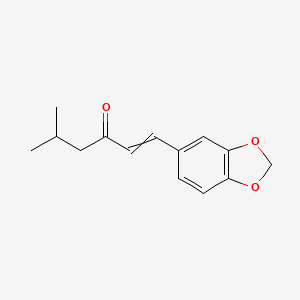
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
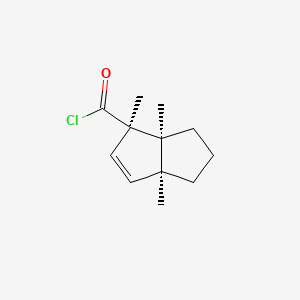
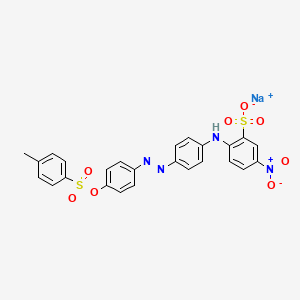
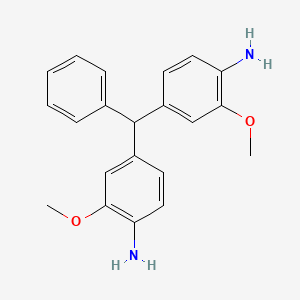
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

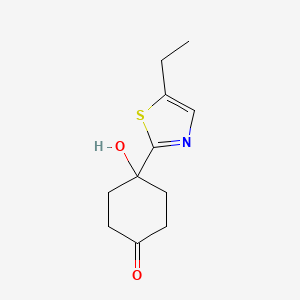
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
